(s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride
Description
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride (CAS: 1228560-89-1) is a chiral pyrrolidine derivative featuring a para-chlorophenyl substituent. This compound is part of a broader class of aryl-pyrrolidine salts, which are frequently explored as intermediates in pharmaceutical synthesis due to their modular stereochemistry and functional group compatibility .
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of (s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the 4-chlorophenyl group with other functional groups.
Scientific Research Applications
(s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-(4-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpyrrolidine Derivatives
The following table summarizes key structural and physicochemical properties of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride and its analogs:
| Compound Name | CAS Number | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|---|
| (S)-2-(4-Chlorophenyl)pyrrolidine HCl | 1228560-89-1 | Cl (para) | C₁₁H₁₃Cl₂N | ~229–235 | Reference |
| (R)-2-(3-Chlorophenyl)pyrrolidine HCl | 1360442-43-8 | Cl (meta) | C₁₁H₁₃Cl₂N | ~229–235 | 0.70 |
| (S)-2-(2-Methoxyphenyl)pyrrolidine HCl | 1381928-83-1 | OCH₃ (ortho) | C₁₁H₁₆ClNO | 229.71 | 1.00 |
| 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | 1197232-77-1 | CF₃ (para) | C₁₁H₁₃ClF₃N | 251.68 | N/A |
| 2-(4-Iodophenyl)pyrrolidine HCl | 1423027-87-5 | I (para) | C₁₀H₁₃ClIN | 309.58 | N/A |
*Similarity scores (0.00–1.00) are derived from structural comparison algorithms, likely based on functional group and backbone alignment .
Key Observations:
Substituent Position and Electronic Effects :
- The para-chlorophenyl group in the target compound contrasts with the meta-chlorophenyl in (R)-2-(3-Chlorophenyl)pyrrolidine HCl. The para position may enhance steric accessibility for receptor binding compared to meta .
- 2-(2-Methoxyphenyl)pyrrolidine HCl (ortho-OCH₃) exhibits a high structural similarity (1.00) despite differing substituents, suggesting shared backbone dominance in similarity algorithms .
Halogen vs. Functional Group Variations :
- Trifluoromethyl (CF₃) at the para position (CAS 1197232-77-1) increases molecular weight by ~16–22 g/mol compared to Cl-substituted analogs. The strong electron-withdrawing nature of CF₃ may reduce basicity and alter metabolic stability .
- Iodo-substituted analogs (e.g., CAS 1423027-87-5) exhibit significantly higher molecular weights (~309 g/mol) due to iodine’s atomic mass, which could impact pharmacokinetics (e.g., slower clearance) .
Stereochemical Considerations :
- The S-configuration in the target compound and (S)-2-(2-Methoxyphenyl)pyrrolidine HCl may confer distinct enantioselective interactions compared to their R-isomers, as seen in chiral drug candidates like Levocetirizine .
Biological Activity
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
(S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride features a pyrrolidine ring with a chlorophenyl substitution. This structural configuration plays a significant role in its interaction with various biological systems, particularly neurotransmitter receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Interaction : The compound interacts with neurotransmitter systems, notably serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive functions.
- Cholinesterase Inhibition : Studies have shown that derivatives of pyrrolidine compounds, including those with chlorophenyl substitutions, can inhibit cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). This inhibition is essential for treating conditions like Alzheimer's disease .
- Anticonvulsant and Antinociceptive Activities : Recent studies have explored the anticonvulsant properties of related compounds, suggesting that they may interact with voltage-gated sodium channels and GABA receptors, contributing to their analgesic effects .
Structure-Activity Relationships (SAR)
The biological activity of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride can be influenced by modifications to its structure. The following table summarizes key findings related to its SAR:
| Compound | Substitution | Biological Activity | IC50 Values (μM) |
|---|---|---|---|
| (S)-2-(4-Chlorophenyl)pyrrolidine | 4-Chlorophenyl | Cholinesterase Inhibition | 21.33 (AChE) |
| (S)-2-(3-Chlorophenyl)pyrrolidine | 3-Chlorophenyl | Cholinesterase Inhibition | 42.45 (BChE) |
| (S)-2-(3-Fluorophenyl)pyrrolidine | 3-Fluorophenyl | Potentially different activity due to electronegativity | N/A |
The unique chlorophenyl substitution enhances the compound's selectivity towards specific receptors, impacting its efficacy as a therapeutic agent.
Case Studies and Research Findings
-
Cholinesterase Inhibitory Properties :
- A study demonstrated that compounds similar to (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride showed promising selectivity towards acetylcholinesterase over butyrylcholinesterase, indicating potential for Alzheimer’s treatment .
- The selectivity index calculated for these compounds suggested that modifications could enhance their inhibitory potential significantly.
-
Anticonvulsant Activity :
- Research on related pyrrolidine derivatives indicated that they exhibited anticonvulsant effects in animal models. The mechanism of action was linked to interactions with sodium channels and GABA receptors .
- Compounds were evaluated using the formalin model of tonic pain, showing significant analgesic effects without notable cytotoxicity.
- Antimicrobial Activity :
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Key Intermediate | Yield Optimization Tips |
|---|---|---|---|
| Cyclization | HCl, ethanol, reflux | (S)-2-(4-Chlorophenyl)pyrrolidine | Use anhydrous conditions |
| Enantioselective Step | Chiral Brønsted acid catalysts | Enantiomerically pure amine | Monitor ee via chiral HPLC |
| Salt Formation | HCl gas in diethyl ether | Hydrochloride salt | Crystallize from ethanol/ether |
Advanced: How does the stereochemistry of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride influence its biological interactions, and what methods validate these effects?
Methodological Answer:
The (S)-enantiomer’s stereochemistry dictates its binding affinity to biological targets (e.g., neurotransmitter receptors). Methodologies include:
- Molecular Docking : Computational modeling using SMILES/InChI descriptors (e.g.,
InChI=1S/C11H14ClNO.ClH) to predict receptor interactions . - In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., for serotonin or dopamine receptors) to quantify IC₅₀ values .
- Structural Analogs : Compare activity with (R)-enantiomers or halogen-substituted derivatives (e.g., 4-fluoro analogs) to isolate stereochemical effects .
Key Finding : The 4-chloro substituent enhances lipophilicity, improving blood-brain barrier penetration compared to methoxy or trifluoromethyl analogs .
Basic: What analytical techniques are critical for confirming the enantiomeric purity of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals of enantiomers .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (S)-enantiomer .
Data Tip : Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., salt co-crystallization with tartaric acid) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled substitutions (e.g., 4-Cl vs. 4-F phenyl groups) and test under standardized conditions .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic Profiling : Use knock-out cell lines or receptor antagonists to isolate target-specific effects (e.g., dopamine D₂ vs. D₃ receptor selectivity) .
Example : A 4-chlorophenyl group may enhance sigma-1 receptor affinity but reduce solubility, explaining divergent results in cellular vs. in vivo models .
Basic: What are the key physicochemical properties of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, and how are they experimentally determined?
Methodological Answer:
Q. Table 2: Physicochemical Data for Structural Analogs
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| (S)-2-(4-Chlorophenyl)pyrrolidine HCl | 2.1 | 50 (DMSO) | 185 (decomp) |
| (S)-2-(4-Fluorophenyl)pyrrolidine HCl | 1.8 | 62 (DMSO) | 172 |
| (R)-2-(4-Methoxyphenyl)pyrrolidine HCl | 1.3 | 28 (PBS) | 168 |
Advanced: How can computational methods predict the reactivity of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., pyrrolidine nitrogen) and reaction barriers .
- Docking Simulations : Screen against enzyme active sites (e.g., monoamine oxidases) to forecast inhibitory potential .
- Retrosynthetic Analysis : Use AI-based platforms (e.g., ASKCOS) to propose routes from commercial precursors like 4-chlorobenzaldehyde .
Validation : Compare predicted vs. experimental NMR shifts (δH ± 0.1 ppm) and reaction yields (±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
